N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide
CAS No.:
Cat. No.: VC16330808
Molecular Formula: C14H11N5O2S
Molecular Weight: 313.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N5O2S |
|---|---|
| Molecular Weight | 313.34 g/mol |
| IUPAC Name | N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide |
| Standard InChI | InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | SJXUPLFHWRYJNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a pyrazine ring substituted at the 3-position with a benzothiazole group and at the 2-position with an acetylated carbohydrazide side chain. The pyrazine nucleus (C₄H₄N₂) provides a planar, electron-deficient aromatic system, while the benzothiazole moiety (C₇H₅NS) introduces sulfur and nitrogen heteroatoms, enhancing intermolecular interactions such as hydrogen bonding and π-π stacking . The acetylated hydrazide group (-NH-CO-CH₃) likely influences solubility and metabolic stability compared to non-acetylated analogs .
Bond Lengths and Conformational Analysis
Although crystallographic data for this specific compound are unavailable, related structures suggest key bond parameters:
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The C-N bond between the pyrazine and hydrazide group typically measures ~1.40 Å, consistent with single-bond character .
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The benzothiazole ring exhibits bond alternation, with C-S and C-N distances of ~1.74 Å and ~1.32 Å, respectively, indicative of aromatic delocalization .
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Dihedral angles between the pyrazine and benzothiazole planes are expected to range between 60° and 80°, as observed in similar fused-ring systems .
Synthetic Pathways and Optimization
General Synthesis of Pyrazine-Based Hydrazides
The synthesis of N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide likely follows a multi-step protocol:
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Formation of Pyrazine-2-Carboxylic Acid Hydrazide:
Pyrazine-2-carboxylate esters react with hydrazine hydrate in propanol at 80°C to yield the corresponding hydrazide . For example: -
Introduction of Benzothiazole Moiety:
Condensation of the hydrazide with 2-chlorobenzothiazole in dimethoxyethane using triethylamine as a catalyst facilitates nucleophilic substitution at the 2-position . This step may require 2–3 hours at 40°C . -
Acetylation of the Hydrazide Nitrogen:
Treatment with acetic anhydride or acetyl chloride in toluene under reflux introduces the acetyl group, protecting the hydrazide from oxidation .
Challenges and Yield Optimization
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Side Reactions: Competing cyclization or decomposition may occur during benzothiazole coupling. Using anhydrous conditions and controlled stoichiometry minimizes byproducts .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Biological Activities and Mechanistic Insights
Anticancer Activity
Benzothiazole-linked hydrazides interfere with cancer cell proliferation via multiple mechanisms:
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ROS Generation: Compounds like coumarin-hydrazide hybrids induce oxidative stress in pancreatic carcinoma (Panc-1) cells, achieving IC₅₀ values of 12–18 µM .
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Topoisomerase Inhibition: Planar benzothiazole systems intercalate DNA, as observed in 3-(thiazol-2-ylamino)isobenzofuran-1-one derivatives .
Comparative Efficacy
Table 1: Antiproliferative Activity of Selected Hydrazide Derivatives
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
Acetylation reduces hepatic first-pass metabolism by shielding the hydrazide group from hydrolytic enzymes. In rat models, acetylated hydrazides exhibited a 2.3-fold increase in half-life compared to non-acetylated analogs .
Toxicity Considerations
Future Directions and Applications
Drug Development Opportunities
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Combination Therapies: Synergistic effects with cisplatin or doxorubicin could enhance efficacy against resistant cancers .
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Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates may improve tumor selectivity .
Agricultural Applications
Hydrazonoyl derivatives inhibit photosynthetic electron transport in chloroplasts (IC₅₀ = 4.7 µM) . Structural analogs of the target compound could serve as herbicidal agents by disrupting plant PSII complexes.
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